molecular formula C29H38Cl2N6O13P4 B610112 Piperaquine tetraphosphate CAS No. 911061-10-4

Piperaquine tetraphosphate

Cat. No. B610112
M. Wt: 873.447
InChI Key: JNWQPKZJMZDFGV-UHFFFAOYSA-N
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Description

Piperaquine tetraphosphate is an antimalarial agent highly active against chloroquine-resistant Plasmodium falciparum and Plasmodium vivax . It was developed under the Chinese National Malaria Elimination Programme in the 1960s and was adopted throughout China as a replacement for the structurally similar antimalarial drug chloroquine .


Synthesis Analysis

A green-chemical synthesis of piperaquine is described that proceeds in 92 – 93 % overall yield. The chemistry is robust and provides very pure piperaquine tetraphosphate salt (> 99.5 %) .


Molecular Structure Analysis

The molecular structure of Piperaquine tetraphosphate is characterized by its chemical formula C29H32Cl2N6·4H3PO4·4H2O and a molecular weight of 999.55 .


Physical And Chemical Properties Analysis

Piperaquine tetraphosphate is a white to off-white powder. It is soluble in water (≥10 mg/mL). It should be stored at room temperature and in a desiccated condition .

Scientific Research Applications

  • Treatment of Malaria : Piperaquine tetraphosphate, often combined with artemisinin or dihydroartemisinin, is used extensively for treating uncomplicated malaria. Studies have shown that these combinations are effective against both Plasmodium falciparum and Plasmodium vivax malaria, offering high cure rates and good tolerability (Salman et al., 2012), (Davis et al., 2005).

  • Antihistaminic Action : Piperaquine has demonstrated significant antihistaminic action, which was studied through its effects on blood pressure in rats and guinea pigs, as well as on asthma induced by histamine spray (Fu et al., 1983).

  • Pharmacokinetics in Children : Research focusing on Papua New Guinean children with malaria found that the pharmacokinetics of piperaquine in children differ from those in adults, suggesting that dosing regimens might need adjustment for different age groups (Tarning et al., 2012).

  • Effect on Drug-Resistant Malaria : Piperaquine resistance in Plasmodium falciparum has been associated with genetic changes, particularly copy number variations on chromosome 5. This resistance emerged as a significant challenge when piperaquine was used as a monotherapy agent (Eastman et al., 2011).

  • Chemical Synthesis : An efficient, green chemical synthesis method for piperaquine has been developed, enhancing its potential for use in resource-poor settings and reducing the cost of antimalarial combination therapies (Fortunak et al., 2013).

  • Safety and Tolerability : A study reported the safety, tolerability, and pharmacokinetics of piperaquine, highlighting its potential for use in preventive treatments and case management of malaria (Ahmed et al., 2008).

  • Prevention of Malaria : Piperaquine, particularly when combined with dihydroartemisinin, has been used effectively for the prevention of malaria in high-transmission settings, showing a reduction in the incidence of malaria, prevalence of parasitemia, and anemia in schoolchildren (Nankabirwa et al., 2014).

Safety And Hazards

Piperaquine tetraphosphate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wash skin thoroughly after handling .

properties

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKKJVUSSVZQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44Cl2N6O16P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919955
Record name Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

927.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperaquine tetraphosphate

CAS RN

911061-10-4
Record name Piperaquine tetraphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911061104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAQUINE PHOSPHATE (1:4) ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHB5WLO51Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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